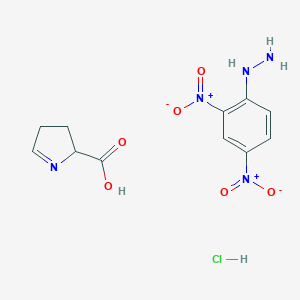
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride is a useful research compound. Its molecular formula is C11H14ClN5O6 and its molecular weight is 347.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dihydro-2H-pyrrole-2-carboxylic acid, also known as DL-1-Pyrroline-5-carboxylic acid, is an organic compound with significant biological implications. Its derivative, (2,4-dinitrophenyl)hydrazine (DNPH), is widely used in organic synthesis and analytical chemistry. This article explores the biological activities associated with these compounds, emphasizing their roles in metabolic pathways, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C5H7N2O2 for 3,4-dihydro-2H-pyrrole-2-carboxylic acid.
- Molecular Weight : 113.11 g/mol.
- CAS Number : 2906-39-0.
Metabolic Role
3,4-Dihydro-2H-pyrrole-2-carboxylic acid is involved in the metabolism of proline and arginine. Its conjugate base, 1-pyrroline-5-carboxylate (P5C), participates in the interconversion of glutamic acid and proline, playing a crucial role in amino acid metabolism and cellular function .
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of pyrrole derivatives as anti-tuberculosis agents. For instance, pyrrole-2-carboxamides designed based on structural models demonstrated potent activity against Mycobacterium tuberculosis, particularly drug-resistant strains. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL with low cytotoxicity . This suggests that modifications to the pyrrole structure can enhance biological efficacy.
The biological activity of 3,4-dihydro-2H-pyrrole-2-carboxylic acid primarily involves its role as an intermediate in various biochemical reactions. It acts as a substrate for oxidation and reduction processes, facilitating the formation of diverse pyrrole derivatives which can interact with biological targets. The specific mechanisms depend on the context of its use in synthetic pathways or therapeutic applications.
Study on MmpL3 Inhibitors
A significant study focused on the design and synthesis of pyrrole-based compounds targeting MmpL3, a crucial protein in Mycobacterium tuberculosis. The study revealed that certain substitutions on the pyrrole ring significantly improved anti-tuberculosis activity while maintaining low toxicity profiles. The binding interactions were characterized using molecular docking techniques, confirming the importance of specific functional groups for efficacy .
Role in Trypanosoma cruzi Metabolism
Research indicates that DL-1-Pyrroline-5-carboxylic acid supports mitochondrial metabolism and facilitates host-cell invasion by Trypanosoma cruzi, the causative agent of Chagas disease. This highlights its potential role in parasitic infections and suggests avenues for further investigation into therapeutic applications against such pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Similar to 3,4-dihydro derivative but with hydroxyl group | Potentially altered metabolic pathways |
| Pyrrole-2-carboxylic acid | Lacks dihydro modification | Less versatile in synthetic applications |
特性
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid;(2,4-dinitrophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4.C5H7NO2.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;7-5(8)4-2-1-3-6-4;/h1-3,8H,7H2;3-4H,1-2H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGCDAINDVFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564687 |
Source


|
| Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-37-5 |
Source


|
| Record name | 3,4-Dihydro-2H-pyrrole-2-carboxylic acid--(2,4-dinitrophenyl)hydrazine--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













